molecular formula C11H11ClN2O3S B1351747 2-chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide CAS No. 535925-58-7

2-chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide

Cat. No.: B1351747
CAS No.: 535925-58-7
M. Wt: 286.74 g/mol
InChI Key: KBNBTTCUQKBXKB-UHFFFAOYSA-N
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Description

2-chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of an indole derivative followed by formylation and sulfonamide formation. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 2-chloro-3-carboxy-N,N-dimethyl-1H-indole-5-sulfonamide.

    Reduction: 2-chloro-3-hydroxymethyl-N,N-dimethyl-1H-indole-5-sulfonamide.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s solubility and facilitate its interaction with biological membranes. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-3-formyl-1H-indole-5-sulfonamide: Lacks the N,N-dimethyl group.

    3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide: Lacks the chloro group.

    2-chloro-3-formyl-1H-indole: Lacks the sulfonamide group.

Uniqueness

2-chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chloro, formyl, and sulfonamide groups allows for a wide range of chemical modifications and applications, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3S/c1-14(2)18(16,17)7-3-4-10-8(5-7)9(6-15)11(12)13-10/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNBTTCUQKBXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC(=C2C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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